molecular formula C19H17BrN4O3 B14968088 N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide

Cat. No.: B14968088
M. Wt: 429.3 g/mol
InChI Key: DGIJSIYTEPHTDC-UHFFFAOYSA-N
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Description

N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is a complex organic compound that features a quinoxaline core, a bromophenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The bromophenyl group is introduced via a bromination reaction, and the carbamoyl moiety is added through a carbamoylation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of bromophenyl-substituted compounds.

Scientific Research Applications

N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activity.

    Industry: It might find use in the development of new polymers or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the carbamoyl moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide
  • 4-Bromophenyl N-(3-Bromophenyl)carbamate

Uniqueness

N-(4-{[(3-Bromophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-methylacetamide is unique due to its specific combination of functional groups and structural features. The presence of both a quinoxaline core and a bromophenyl group allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C19H17BrN4O3/c1-12(25)23(2)18-19(27)24(16-9-4-3-8-15(16)22-18)11-17(26)21-14-7-5-6-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,26)

InChI Key

DGIJSIYTEPHTDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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